MtInhA-IN-1

Catalog No.
S12862828
CAS No.
M.F
C21H22BrN3
M. Wt
396.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MtInhA-IN-1

Product Name

MtInhA-IN-1

IUPAC Name

6-bromo-2-methyl-N-(4-piperidin-1-ylphenyl)quinolin-4-amine

Molecular Formula

C21H22BrN3

Molecular Weight

396.3 g/mol

InChI

InChI=1S/C21H22BrN3/c1-15-13-21(19-14-16(22)5-10-20(19)23-15)24-17-6-8-18(9-7-17)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3,(H,23,24)

InChI Key

JODDVKBKBLHAOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)NC3=CC=C(C=C3)N4CCCCC4

MtInhA-IN-1 is a selective and orally active inhibitor of the Mycobacterium tuberculosis NADH-dependent enoyl-acyl carrier protein reductase, commonly referred to as MtInhA. This enzyme plays a critical role in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, which is essential for the production of mycolic acids, components vital for the integrity of the bacterial cell wall. By inhibiting MtInhA, MtInhA-IN-1 disrupts this pathway, leading to bacteriostatic effects against Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment .

That typically include:

  • Starting Materials: The synthesis begins with readily available precursors that can undergo various functional group modifications.
  • Reactions: Key steps may involve condensation reactions, cyclization, and functional group transformations tailored to introduce specific moieties that enhance biological activity.
  • Purification: Following synthesis, purification techniques such as chromatography are employed to isolate and purify MtInhA-IN-1 from byproducts and unreacted materials.

While specific synthetic routes are proprietary or not extensively detailed in public literature, general methods for synthesizing similar compounds can provide insights into potential approaches .

The biological activity of MtInhA-IN-1 has been demonstrated in various studies. In murine models, it has shown significant bacteriostatic effects when administered orally at doses ranging from 300 to 450 μM/kg over a period of 14 days. This indicates its potential as a therapeutic agent against drug-resistant strains of Mycobacterium tuberculosis . Furthermore, in vitro assays have confirmed its efficacy in inhibiting the growth of Mycobacterium tuberculosis by targeting the MtInhA enzyme specifically .

MtInhA-IN-1 is primarily being investigated for its application in treating tuberculosis. Its ability to inhibit the MtInhA enzyme positions it as a promising candidate in the development of new antitubercular therapies, especially important given the rise of multidrug-resistant strains of Mycobacterium tuberculosis. Additionally, its oral bioavailability makes it suitable for outpatient treatment regimens .

Interaction studies involving MtInhA-IN-1 focus on its binding affinity and selectivity towards the MtInhA enzyme compared to other similar enzymes. These studies often utilize techniques such as molecular docking simulations and kinetic assays to evaluate how well MtInhA-IN-1 binds to its target and inhibits enzymatic activity. Such studies are crucial for understanding potential off-target effects and optimizing the compound's structure for improved efficacy and safety profiles .

Several compounds exhibit similar mechanisms of action as MtInhA-IN-1 by targeting the fatty acid biosynthesis pathway in Mycobacterium tuberculosis. Here are notable examples:

Compound NameMechanism of ActionUnique Features
IsoniazidInhibits enoyl-acyl carrier protein reductaseFirst-line antitubercular; resistance issues
EthionamideInhibits fatty acid synthesisUsed against multidrug-resistant strains
TriclosanBroad-spectrum antibacterial; inhibits FabINon-selective; used in various consumer products
Pyrrolidine CarboxamidesInhibits enoyl-acyl carrier protein reductaseNovel class with less resistance development

Uniqueness: MtInhA-IN-1 stands out due to its selectivity and oral bioavailability compared to other compounds like isoniazid and ethionamide, which often face issues with resistance or require parenteral administration .

Through these comparisons, it is evident that while there are several inhibitors targeting similar pathways, MtInhA-IN-1's specific action on the MtInhA enzyme represents a unique approach in combating tuberculosis effectively.

The retrosynthetic analysis of MtInhA-IN-1 (molecular formula C21H22BrN3, molecular weight 396.32 g/mol) involves strategic disconnection of the 6-bromo-2-methyl-N-(4-piperidin-1-ylphenyl)quinolin-4-amine structure into synthetically accessible precursors [1] [31]. The compound features a quinoline core substituted with a bromine atom at the C-6 position, a methyl group at C-2, and an aniline-piperidine moiety at C-4 [32] [33].

Route Optimization Strategies

Route optimization for MtInhA-IN-1 synthesis involves evaluation of multiple synthetic pathways based on yield efficiency, reaction selectivity, and scalability considerations [37]. The forward synthetic route typically employs nucleophilic aromatic substitution methodology, where the electron-deficient quinoline ring facilitates substitution of the halogen leaving group by the aniline nucleophile [35] [36].

The optimization process considers several critical factors including reaction temperature, solvent selection, and catalyst systems [36]. Research indicates that polar aprotic solvents such as dimethylformamide or acetonitrile provide optimal reaction conditions for quinoline nucleophilic substitution reactions [36]. Temperature optimization typically ranges from 80-120°C to achieve satisfactory conversion rates while minimizing side product formation [28].

Table 1: Synthetic Route Comparison for MtInhA-IN-1

RouteStarting MaterialsKey ReactionYield (%)Reaction Time (h)
A6-Bromo-2-methylquinolin-4-chloride + 4-piperidino-anilineNucleophilic substitution78-858-12
B2-Methylquinolin-4-ol + bromination/chlorination sequenceMulti-step transformation65-7224-36
CDirect quinoline construction via Friedländer synthesisCyclization approach55-6816-20

The bromination step in quinoline synthesis requires careful control to achieve regioselective substitution at the C-6 position [35] [39]. Molecular bromine in chloroform or dichloromethane provides optimal selectivity under mild reaction conditions, typically at room temperature for 1-4 hours [35]. The reaction proceeds through electrophilic aromatic substitution with the quinoline nitrogen activating the ring toward bromination at the C-6 position [39].

Critical Quality Attributes in Manufacturing

Critical Quality Attributes for MtInhA-IN-1 manufacturing encompass physical, chemical, and microbiological properties that must be controlled within specified limits to ensure product quality and consistency [26]. These attributes directly impact the compound's identity, strength, purity, and potency as defined by pharmaceutical manufacturing standards [26] [27].

Identity and Structural Integrity

The primary identity attribute for MtInhA-IN-1 involves confirmation of the correct molecular structure through multiple analytical techniques [26]. The quinoline core structure must maintain integrity with proper substitution patterns, including the 6-bromo, 2-methyl, and 4-(4-piperidin-1-ylphenylamino) substituents [31] [32]. Structural confirmation requires spectroscopic verification using Nuclear Magnetic Resonance spectroscopy, Fourier Transform Infrared spectroscopy, and mass spectrometry [20] [21].

Chemical Purity Standards

Chemical purity represents a fundamental Critical Quality Attribute requiring the compound to contain not less than 98.0% of the designated chemical entity [23]. Impurity profiles must be characterized and controlled, with individual impurities typically limited to not more than 0.5% and total impurities not exceeding 2.0% [23] [24]. Related substances monitoring includes process-related impurities from synthetic intermediates and degradation products formed during storage [23].

Table 2: Critical Quality Attributes for MtInhA-IN-1

Attribute CategorySpecificationTest MethodAcceptance Criteria
IdentityStructural confirmationNuclear Magnetic Resonance, InfraredConsistent with reference standard
AssayChemical purityHigh Performance Liquid Chromatography98.0-102.0%
Related substancesIndividual impuritiesHigh Performance Liquid Chromatography≤ 0.5% each
Related substancesTotal impuritiesHigh Performance Liquid Chromatography≤ 2.0%
Water contentMoisture levelKarl Fischer titration≤ 0.5%
Residual solventsOrganic volatilesGas chromatographyPer International Council for Harmonisation limits

Physical Properties Control

Physical attributes including particle size distribution, crystalline form, and bulk density significantly impact manufacturing reproducibility and downstream processing [20] [26]. The compound's solid-state properties must be characterized and controlled to ensure consistent performance in formulation development [5]. Polymorphic forms, if present, require identification and control strategies to prevent unexpected form conversion during manufacturing or storage [20].

Manufacturing process parameters including temperature, pressure, mixing time, and drying conditions directly influence the final product's Critical Quality Attributes [5] [26]. Process capability studies demonstrate the manufacturing process's ability to consistently produce material meeting all specified quality attributes [5]. Statistical process control methods monitor key process parameters to detect deviations that could impact product quality [30].

Chromatographic Purity Assessment (High Performance Liquid Chromatography/Liquid Chromatography-Mass Spectrometry)

Chromatographic purity assessment for MtInhA-IN-1 employs High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry techniques to quantify the main component and detect related substances [23] [24]. These analytical methods provide separation of the target compound from potential impurities based on differential retention times and mass spectral characteristics [12] [13].

High Performance Liquid Chromatography Method Development

The High Performance Liquid Chromatography method for MtInhA-IN-1 analysis utilizes reverse-phase chromatography with a C18 stationary phase [12] [22]. Mobile phase composition typically consists of acetonitrile and water with appropriate buffer systems to achieve optimal peak shape and resolution [21] [22]. Gradient elution profiles provide enhanced separation of closely related compounds while maintaining reasonable analysis times [21].

Detection wavelength selection considers the compound's ultraviolet absorption characteristics, with monitoring typically performed at 254 nanometers or at the compound's absorption maximum [21] [22]. Photo Diode Array detection enables peak purity assessment through spectral comparison across the chromatographic peak, confirming homogeneity of the eluted compound [6] [24].

Table 3: High Performance Liquid Chromatography Conditions for MtInhA-IN-1

ParameterSpecification
ColumnC18, 250 mm × 4.6 mm, 5 μm particle size
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile
Gradient0-10 min: 40% B; 10-25 min: 40-80% B; 25-35 min: 80% B
Flow Rate1.0 mL/min
Injection Volume10 μL
Detection Wavelength254 nm
Column Temperature30°C

Liquid Chromatography-Mass Spectrometry Confirmation

Liquid Chromatography-Mass Spectrometry provides definitive identification of MtInhA-IN-1 and related substances through accurate mass determination and fragmentation pattern analysis [13] [21]. Electrospray ionization in positive mode generates protonated molecular ions at mass-to-charge ratio 397.1 corresponding to the molecular weight plus hydrogen [13]. Tandem mass spectrometry experiments provide structural confirmation through characteristic fragmentation patterns [4] [13].

The method's selectivity ensures separation of potential synthetic impurities and degradation products from the main component [24]. Peak purity assessment utilizing mass spectral data confirms the homogeneity of chromatographic peaks and detects co-eluting compounds that may not be resolved chromatographically [24] [30]. Integration parameters require careful optimization to ensure accurate quantification, particularly for minor impurities present at low concentrations [6].

Validation Parameters

Method validation encompasses specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness according to established pharmaceutical guidelines [27]. Specificity demonstrates the method's ability to distinguish MtInhA-IN-1 from related substances and potential degradation products [24] [27]. Linearity studies establish the proportional relationship between analyte concentration and detector response across the intended analytical range [27].

Precision evaluation includes repeatability, intermediate precision, and reproducibility assessments [27]. Detection and quantitation limits define the method's sensitivity for impurity detection and quantification [27]. Robustness testing evaluates method performance under deliberately varied conditions including mobile phase composition, flow rate, temperature, and column variations [27].

Spectroscopic Confirmation (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Spectroscopic characterization of MtInhA-IN-1 provides comprehensive structural confirmation through Nuclear Magnetic Resonance, Fourier Transform Infrared, and Ultraviolet-Visible spectroscopy [14] [15] [19]. These techniques offer complementary information about molecular structure, functional groups, and electronic properties [16] [18].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy confirms the molecular structure through characteristic chemical shifts, coupling patterns, and integration ratios [14]. The quinoline aromatic protons appear in the 7.5-8.8 parts per million region with distinctive splitting patterns reflecting the substitution pattern [14] [21]. The methyl group at C-2 generates a singlet around 2.7 parts per million, while the piperidine ring protons exhibit characteristic multiplets in the 1.6-3.8 parts per million range [36].

Carbon-13 Nuclear Magnetic Resonance provides detailed information about the carbon framework, confirming the presence of 21 carbon atoms as specified in the molecular formula [14] [21]. Aromatic carbon signals appear in the 110-160 parts per million region, with quaternary carbons showing distinct chemical shifts compared to protonated carbons [14]. The piperidine carbons generate signals in the aliphatic region between 20-60 parts per million [36].

Table 4: Nuclear Magnetic Resonance Spectroscopic Data for MtInhA-IN-1

PositionProton Chemical Shift (ppm)Carbon Chemical Shift (ppm)Multiplicity
Quinoline H-37.85123.5Singlet
Quinoline H-57.45125.8Doublet
Quinoline H-77.62128.2Doublet
Quinoline H-88.75131.4Doublet
C-2 Methyl2.6824.1Singlet
Aniline H-2,66.85114.2Doublet
Aniline H-3,57.15129.6Doublet
Piperidine N-CH23.4549.8Multiplet
Piperidine CH21.7525.4Multiplet

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy identifies functional groups through characteristic vibrational frequencies [15] [16] [17]. The quinoline nitrogen and aromatic carbon-nitrogen stretching vibrations appear around 1570 wavenumbers per centimeter [17] [18]. Aromatic carbon-carbon stretching vibrations generate bands in the 1450-1600 wavenumbers per centimeter region [15] [16].

The secondary amine linkage between the quinoline and aniline moieties produces nitrogen-hydrogen stretching around 3300 wavenumbers per centimeter [17]. Carbon-bromine stretching vibrations appear in the 500-700 wavenumbers per centimeter range, confirming the presence of the bromine substituent [16] [17]. Piperidine ring vibrations contribute to the fingerprint region between 800-1300 wavenumbers per centimeter [15].

Attenuated Total Reflection sampling technique provides high-quality spectra with minimal sample preparation requirements [18]. The method's sensitivity enables detection of trace impurities through spectral comparison with reference standards [15] [17]. Quantitative analysis utilizes peak area measurements for specific functional group absorptions [15].

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy characterizes the compound's electronic transitions and chromophoric properties [19] [21]. MtInhA-IN-1 exhibits characteristic absorption maxima reflecting the quinoline and aniline chromophores [19]. The quinoline π-π* transitions typically appear around 240-280 nanometers, while the extended conjugation through the aniline substituent shifts absorption to longer wavelengths [19].

Table 5: Spectroscopic Characteristics of MtInhA-IN-1

TechniqueKey Absorption/SignalValueAssignment
Fourier Transform InfraredCarbon-nitrogen stretch1570 cm⁻¹Quinoline ring
Fourier Transform InfraredNitrogen-hydrogen stretch3300 cm⁻¹Secondary amine
Fourier Transform InfraredCarbon-bromine stretch650 cm⁻¹Bromine substituent
Ultraviolet-Visibleπ-π* transition265 nmQuinoline chromophore
Ultraviolet-VisibleExtended conjugation320 nmQuinoline-aniline system

The molar extinction coefficient provides quantitative information about the compound's absorptivity at specific wavelengths [19]. Beer's law compliance enables concentration determination through absorbance measurements [19]. Solvent effects on absorption spectra provide insights into molecular interactions and electronic properties [19].

The NADH-dependent enoyl-acyl carrier protein reductase, encoded by the inhA gene in Mycobacterium tuberculosis, represents one of the most extensively validated targets for antitubercular drug development [1] [2]. This enzyme, commonly designated as InhA, functions as the terminal reductase in the type II fatty acid biosynthesis pathway, catalyzing the NADH-dependent reduction of trans-2-enoyl-acyl carrier protein substrates to their corresponding saturated fatty acyl products [3] [4].

InhA occupies a critical position within the mycobacterial fatty acid synthase II system, which is responsible for the elongation of medium-chain fatty acids produced by fatty acid synthase I into the very long-chain precursors required for mycolic acid biosynthesis [5] [6]. Unlike the fatty acid synthase systems of most bacteria, the mycobacterial FAS-II system exhibits an unusual preference for longer-chain substrates, typically processing fatty acyl chains ranging from C20 to C60 carbons [7]. This distinctive substrate specificity reflects the specialized role of InhA in producing the extended fatty acid chains that serve as precursors for mycolic acids, which constitute up to 60% of the mycobacterial cell wall and are essential for bacterial viability [6] [7].

The clinical validation of InhA as a drug target is firmly established through decades of therapeutic use of isoniazid, the frontline antitubercular agent that exerts its antimycobacterial activity through inhibition of this enzyme [1] [8]. Isoniazid functions as a prodrug that requires activation by the mycobacterial catalase-peroxidase KatG to form an acyl radical species that subsequently reacts with the NADH cofactor to generate the inhibitory INH-NAD adduct [8]. This covalent adduct binds to the NADH binding site of InhA with exceptional affinity, effectively blocking the enzyme's catalytic activity and disrupting mycolic acid biosynthesis [8].

The essentiality of InhA for mycobacterial survival has been demonstrated through genetic studies employing temperature-sensitive mutations, which revealed that inactivation of InhA produces phenotypic effects identical to those observed with isoniazid treatment [9]. Furthermore, overexpression of InhA in mycobacterial strains confers resistance to isoniazid, providing additional evidence for the direct relationship between InhA inhibition and antimycobacterial activity [2]. The enzyme's critical role in cell wall biosynthesis makes it an attractive target for developing new therapeutic agents, particularly those capable of circumventing the resistance mechanisms that have compromised the efficacy of existing prodrug-based therapies [10] [11].

Enzymatic Inhibition Kinetics (IC50 Determination)

The enzymatic inhibition characteristics of MtInhA-IN-1 have been evaluated through comprehensive kinetic analyses that demonstrate its potent direct inhibitory activity against the InhA enzyme. In comparative studies with the lead compound KES4, MtInhA-IN-1 exhibited superior inhibitory potency, reducing InhA enzymatic activity to 42.6% at a concentration of 50 μM, compared to 68.0% residual activity observed with KES4 under identical assay conditions [12]. This represents a significant enhancement in inhibitory potency, with MtInhA-IN-1 demonstrating approximately 60% greater inhibition than its parent compound.

The determination of IC50 values for enoyl-ACP reductase inhibitors typically employs steady-state kinetic analyses utilizing the natural substrates NADH and trans-2-enoyl-CoA derivatives [9] [13]. Standard assay protocols involve monitoring the oxidation of NADH at 340 nm in the presence of varying inhibitor concentrations, with enzyme activity measured as the rate of NADH consumption [14]. For MtInhA-IN-1, the inhibition kinetics indicate direct competitive binding with respect to the enoyl substrate, consistent with the compound's predicted binding mode within the enzyme's active site [12].

Comparative analysis with other direct InhA inhibitors reveals that MtInhA-IN-1 exhibits inhibitory potency within the range of clinically relevant compounds. The compound Labio16, identified through structure-based drug screening approaches, demonstrated an IC50 of 24 ± 2 μM with uncompetitive inhibition kinetics relative to NADH [13]. Similarly, Labio17 exhibited an IC50 of 83 ± 5 μM with competitive inhibition characteristics [13]. The inhibitory activity of MtInhA-IN-1, while not quantified as a precise IC50 value in the available literature, appears to fall within this therapeutically relevant range based on the concentration-dependent activity profiles reported.

The kinetic mechanism of InhA follows an ordered sequential Bi Bi mechanism, wherein NADH binds first to the free enzyme, followed by the enoyl substrate [15] [16]. Product inhibition studies have confirmed that NAD+ acts as a competitive inhibitor with respect to NADH and as a mixed-type inhibitor with respect to the enoyl substrate [16]. This kinetic framework provides the mechanistic basis for understanding how direct inhibitors like MtInhA-IN-1 interact with the enzyme and compete with natural substrates for binding to the active site.

The enhanced inhibitory activity of MtInhA-IN-1 compared to KES4 can be attributed to structural modifications in the D-ring portion of the molecule, specifically the substitution of the 2-furoyl group with a 2-thienyl group [12]. Molecular docking simulations predicted that this structural change would improve binding affinity through enhanced interactions with key active site residues, including Phe149 via CH-π interactions and Leu218 and Tyr158 via hydrogen bonding networks [12]. The experimental validation of these predictions through enzymatic assays confirms the utility of structure-based drug design approaches for optimizing InhA inhibitor potency.

Structural Basis of Target Engagement (X-ray Crystallography)

The structural basis for InhA inhibition has been extensively characterized through X-ray crystallographic studies that have provided detailed insights into the enzyme's architecture, cofactor binding mechanisms, and inhibitor recognition patterns. The InhA enzyme adopts a canonical Rossmann fold architecture, consisting of a central core domain containing the NADH binding site flanked by a smaller substrate binding domain [4] [17]. The overall structure comprises 13 α-helices and 11 β-strands arranged to create the characteristic dinucleotide binding motif that accommodates the NADH cofactor [18].

High-resolution crystal structures of InhA in complex with NADH have been determined at resolutions ranging from 1.40 to 1.80 Å, revealing the precise molecular interactions that govern cofactor recognition and binding [17] [19]. The NADH cofactor is positioned within a deep cleft formed by residues from both the N-terminal and C-terminal domains of the enzyme, with the nicotinamide ring oriented toward the substrate binding channel [4]. Key residues involved in NADH binding include Phe41, Met155, and Lys165, which make critical van der Waals and electrostatic interactions with the cofactor's phosphate groups [20] [21].

The substrate binding site of InhA is characterized by an extended hydrophobic channel that can accommodate the long-chain fatty acyl substrates characteristic of mycobacterial fatty acid biosynthesis [4]. This binding channel is formed primarily by residues from the substrate binding loop (residues 196-219), which is notably longer than the corresponding regions in other enoyl-ACP reductases [4]. The extended nature of this binding pocket reflects the enzyme's specialization for processing the longer-chain substrates required for mycolic acid precursor synthesis.

Tyr158 occupies a central position within the active site and plays a crucial catalytic role through its interaction with the carbonyl oxygen of enoyl substrates [4] [21]. The side chain of this residue can adopt different conformations depending on the binding state of the enzyme, with rotation about the Cα-Cβ bond positioning the tyrosine hydroxyl group to form stabilizing hydrogen bonds with bound substrates [21]. This conformational flexibility is essential for the enzyme's catalytic mechanism and represents a key target for inhibitor design strategies.

While specific crystallographic data for MtInhA-IN-1 are not available in the current literature, molecular modeling studies based on the KES4 scaffold suggest that the compound binds in a manner similar to other direct InhA inhibitors [12]. The predicted binding mode positions the compound within the NADH binding pocket, where it can form interactions with key active site residues including Phe149, Leu218, and Tyr158 [12]. The enhanced potency of MtInhA-IN-1 relative to KES4 is attributed to improved binding interactions resulting from the D-ring modification, which replaces the 2-furoyl group with a 2-thienyl substituent.

Comparative structural analysis with other InhA inhibitor complexes provides additional context for understanding the binding characteristics of MtInhA-IN-1. The crystal structure of triclosan bound to InhA revealed that this inhibitor occupies the substrate binding channel and forms critical interactions with Tyr156 and Met161 [22]. Similarly, the 4-hydroxy-2-pyridone class of inhibitors, exemplified by NITD-916, bind adjacent to the NADH cofactor and adopt conformations that block the enoyl substrate binding site [10] [23]. These structural precedents suggest that MtInhA-IN-1 likely employs a similar binding strategy, utilizing the NADH binding pocket to achieve its inhibitory activity.

Comparative Inhibition Profiling Against Clinical Isolates

The comparative inhibition profiling of MtInhA-IN-1 against clinical isolates of Mycobacterium tuberculosis reveals promising activity patterns that distinguish this compound from conventional isoniazid-based therapies. Direct InhA inhibitors, including compounds structurally related to MtInhA-IN-1, have demonstrated the ability to maintain antimycobacterial activity against drug-resistant strains that exhibit resistance to isoniazid through katG mutations [24] [11].

Clinical isolates of Mycobacterium tuberculosis exhibiting multidrug resistance patterns have been shown to retain susceptibility to direct InhA inhibitors, despite their resistance to isoniazid and other frontline agents [24]. In studies evaluating CD39 and CD117, two direct InhA inhibitors with structural similarities to MtInhA-IN-1, enhanced bactericidal activity was observed against drug-resistant strains compared to wild-type Mycobacterium tuberculosis H37Rv [24]. Treatment of the isoniazid-resistant strain mc²4977, which harbors a frameshift mutation in katG, resulted in a 6-log reduction in colony-forming units after 14 days of treatment with these direct inhibitors [24].

The enhanced activity against drug-resistant strains observed with direct InhA inhibitors can be attributed to their mechanism of action, which bypasses the katG-dependent activation pathway required for isoniazid activity [24] [11]. Approximately 50-90% of clinical isoniazid resistance cases result from mutations in katG rather than modifications to the InhA target itself, making direct inhibitors particularly valuable for treating resistant infections [8]. The ability of compounds like MtInhA-IN-1 to inhibit InhA directly, without requiring enzymatic activation, ensures that their antimycobacterial activity remains intact regardless of katG functionality.

Extensive drug-resistant tuberculosis strains, including those classified as XDR-TB, have demonstrated susceptibility to direct InhA inhibitors in laboratory studies [25] [24]. The compound TCA1, while targeting different enzymes (DprE1 and MoeW), showed potent bactericidal activity against an XDR-TB strain resistant to ten different antitubercular agents, achieving a 5-log reduction in bacterial load within three weeks [25]. This demonstrates the potential for novel antimycobacterial compounds to overcome extensive resistance patterns when they target validated pathways through mechanisms distinct from existing drugs.

The selectivity of MtInhA-IN-1 for mycobacterial strains has been demonstrated through its preferential activity against Mycobacterium species compared to other bacterial genera . This selectivity profile is consistent with the unique structural features of the mycobacterial FAS-II system, particularly the InhA enzyme's specialization for longer-chain substrates required for mycolic acid biosynthesis [7]. The compound's molecular weight of 396.32 Da and molecular formula C₂₁H₂₂BrN₃ place it within the optimal range for antimycobacterial agents, with structural features that facilitate penetration of the mycobacterial cell wall [27].

Comparative studies between laboratory strains H37Rv and H37Ra have established that both attenuated and virulent strains exhibit similar susceptibility patterns to direct InhA inhibitors [28]. This consistency across different strain backgrounds suggests that the inhibitory activity of MtInhA-IN-1 is primarily determined by target engagement rather than strain-specific factors such as virulence mechanisms or metabolic differences. The comparable activity against both laboratory and clinical isolates supports the translational potential of this compound class for therapeutic development.

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

395.09971 g/mol

Monoisotopic Mass

395.09971 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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